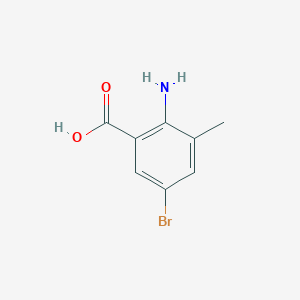

2-氨基-5-溴-3-甲基苯甲酸

描述

2-Amino-5-bromo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid substance that appears white to pale brown .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-methylbenzoic acid consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a methyl group (CH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be represented by the SMILES stringCc1cc(Br)c(N)c(c1)C(O)=O . Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-bromo-3-methylbenzoic acid are not available, it’s known that this compound is suitable for solution phase peptide synthesis . This suggests that it can participate in amide bond formation reactions, which are key in peptide synthesis.Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-methylbenzoic acid is a solid at room temperature . It has a melting point of 204-208 °C . The compound is white to light yellow in color .科学研究应用

肽合成

2-氨基-5-溴-3-甲基苯甲酸: 通常用于肽合成 . 它的结构包含一个氨基和一个羧酸,使其成为构建肽的理想结构单元。溴原子可用于进一步功能化,允许引入额外的氨基酸或修饰。

有机合成

此化合物是多种有机合成反应的前体 . 它的溴原子具有反应活性,可以参与取代反应,使其在创建复杂有机分子方面很有价值。它在合成具有特定取代基模式的芳香族化合物方面特别有用。

药物化学

在药物化学中,2-氨基-5-溴-3-甲基苯甲酸正在探索用于开发药物 . 它的结构基序存在于许多具有生物活性的分子中,对其核心结构的修饰可以产生具有潜在治疗应用的新型候选药物。

材料科学

该化合物能够进行聚合,使其成为创建新型聚合物材料的候选者 . 这些材料可能具有适合各种行业(包括电子和生物技术)高性能应用的独特性能。

生物偶联

2-氨基-5-溴-3-甲基苯甲酸: 可用于生物偶联 . 氨基可以与羧酸或活性酯反应形成酰胺键,从而使该化合物能够与生物分子结合。这在靶向药物递送领域特别有用。

分析化学

作为分析化学中的标准品,此化合物可以帮助校准分析仪器 . 它的明确结构和性质使其成为 HPLC 和质谱等技术中作为参考物质使用的理想选择。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

作用机制

Target of Action

It’s known that amines, a group to which this compound belongs, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The compound likely interacts with its targets through a free radical reaction . In such reactions, a molecule like N-bromosuccinimide loses a bromo atom, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including those involving enzymes and receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-3-methylbenzoic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.

属性

IUPAC Name |

2-amino-5-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPKYJTGUCBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474402 | |

| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206548-13-2 | |

| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

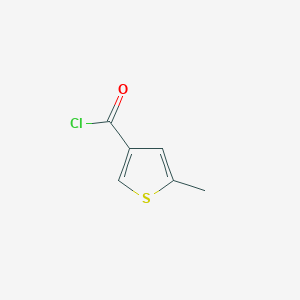

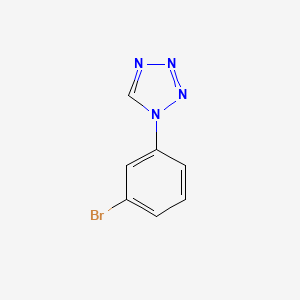

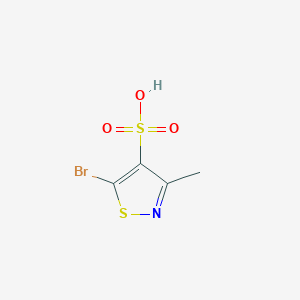

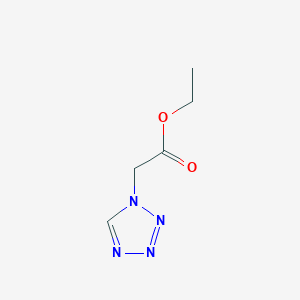

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

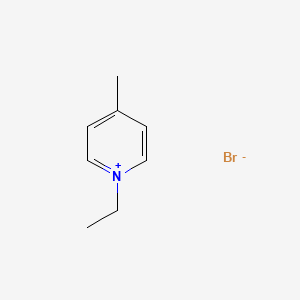

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)